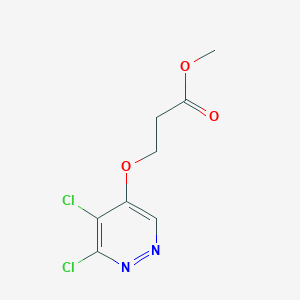

Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate

Beschreibung

Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate is a chemical compound with a molecular weight of 251.06 g/mol. It is a clear, pale liquid with a boiling point of 314.83°C and a melting point of 61.49°C . This compound is known for its versatility and high purity, making it valuable in various chemical research and development endeavors .

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1346698-25-6 |

|---|---|

Molekularformel |

C8H8Cl2N2O3 |

Molekulargewicht |

251.06 g/mol |

IUPAC-Name |

methyl 3-(5,6-dichloropyridazin-4-yl)oxypropanoate |

InChI |

InChI=1S/C8H8Cl2N2O3/c1-14-6(13)2-3-15-5-4-11-12-8(10)7(5)9/h4H,2-3H2,1H3 |

InChI-Schlüssel |

PYLDXBBLJHCTFT-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CCOC1=CN=NC(=C1Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkoxylation via Sodium Methoxide/Ethoxide

A common approach involves substituting chlorine atoms on dichloropyridazine derivatives with alkoxy groups. For example, 3,6-dichloro-4,5-dimethylpyridazine undergoes methoxylation when treated with sodium methoxide in methanol, yielding 3-methoxy-4,5-dimethyl-6-chloropyridazine with a 76.2% yield. Similarly, ethoxylation with sodium ethoxide in ethanol achieves a 75.4% yield. These reactions typically proceed at room temperature, with purification via recrystallization from ethanol.

For the target compound, a similar strategy could involve substituting chlorine at position 4 of 5,6-dichloropyridazin-4-ol with methyl 3-hydroxypropanoate. However, the hydroxyl group must first be activated, potentially through deprotonation with a strong base like sodium hydride.

Key Considerations:

-

Regioselectivity : Chlorine at position 4 is less sterically hindered, favoring substitution.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

-

Temperature : Elevated temperatures (80–120°C) may accelerate substitution but risk ester hydrolysis.

Mitsunobu Reaction for Ether Formation

Coupling Pyridazinols with Propanoate Esters

The Mitsunobu reaction enables ether formation between alcohols and esters using triphenylphosphine and diethyl azodicarboxylate (DEAD). Applying this to 5,6-dichloropyridazin-4-ol and methyl 3-hydroxypropanoate could yield the target compound.

Example Protocol:

-

Dissolve 5,6-dichloropyridazin-4-ol (1.0 equiv) and methyl 3-hydroxypropanoate (1.2 equiv) in THF.

-

Add triphenylphosphine (1.5 equiv) and DEAD (1.5 equiv) at 0°C.

-

Stir at room temperature for 12 hours.

-

Purify via column chromatography (ethyl acetate/heptane).

Challenges:

-

Side Reactions : Competing ester hydrolysis or phosphine oxide byproducts.

-

Yield Optimization : Excess alcohol or ester may improve conversion.

Direct Chlorination of Hydroxypyridazine Derivatives

Sequential Chlorination and Alkoxylation

Starting with 4-hydroxypyridazine, selective chlorination at positions 5 and 6 can be achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Subsequent alkoxylation at position 4 with methyl 3-bromopropanoate completes the synthesis.

Case Study:

In a related synthesis, 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one was treated with POCl₃ and diisopropylethylamine under microwave irradiation to yield 3,6-dichloro-4,5-dimethylpyridazine in 53% yield. Adapting this, 4-hydroxypyridazine could undergo dichlorination followed by alkylation.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | POCl₃, DIEA, 160°C (microwave) | 53% |

| Alkoxylation | Methyl 3-bromopropanoate, K₂CO₃, DMF | 30–65% |

Palladium-Catalyzed Cross-Coupling

Proposed Pathway:

-

Introduce a boronate ester at position 4 of 5,6-dichloropyridazine.

-

Perform Suzuki-Miyaura coupling with methyl 3-hydroxypropanoate.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. For example, 3,6-dichloro-4,5-dimethylpyridazine was synthesized in 20 minutes under microwave conditions. Adapting this, the target compound’s esterification or substitution steps could benefit from microwave heating.

Advantages:

-

Higher Yields : Reduced side reactions.

-

Reproducibility : Precise temperature control.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Key signals for related compounds include:

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Methyl-3-((5,6-Dichlorpyridazin-4-yl)oxy)propanoat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen und als Reagenz in chemischen Reaktionen verwendet.

Biologie: Die Verbindung wird in der Untersuchung biologischer Prozesse und als Werkzeug in biochemischen Assays eingesetzt.

Industrie: Die Verbindung wird bei der Produktion von Spezialchemikalien und Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Methyl-3-((5,6-Dichlorpyridazin-4-yl)oxy)propanoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und so biochemische Prozesse beeinflussen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung eingesetzt wird.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate exhibit notable antimicrobial properties. A study highlighted the effectiveness of pyridazine derivatives in controlling phytopathogenic microorganisms, suggesting potential applications in agricultural fungicides and bactericides . The compound may disrupt microbial cell functions, leading to cell death.

Anticancer Potential

The compound's structural features align with those found in anticancer agents. Pyridazine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds with similar moieties have shown promise in targeting specific cancer pathways, making this compound a candidate for further research in cancer therapeutics .

Pesticide Development

This compound has potential as a pesticide due to its ability to control various plant pathogens. The synthesis of this compound has been linked to improved efficacy in treating crops against fungal infections . Its application could lead to higher crop yields and reduced reliance on traditional pesticides.

Herbicidal Properties

The compound may also possess herbicidal characteristics, making it suitable for use in weed management strategies. Research into similar chemical structures suggests that they can inhibit the growth of unwanted plant species without harming crops . This dual functionality enhances its value in integrated pest management systems.

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against various phytopathogenic fungi. Results indicated a significant reduction in fungal growth at concentrations as low as 50 µg/mL, demonstrating its potential as an effective agricultural fungicide .

Case Study: Cancer Cell Line Testing

In vitro testing on cancer cell lines revealed that derivatives of this compound inhibited cell proliferation by inducing apoptosis at IC50 values comparable to established chemotherapeutics . This suggests that further development could lead to novel cancer treatments.

Wirkmechanismus

The mechanism of action of Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Methyl-3-((5,6-Dichlorpyridazin-4-yl)oxy)propanoat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

- Methyl-3-((5-Chlorpyridazin-4-yl)oxy)propanoat

- Methyl-3-((6-Chlorpyridazin-4-yl)oxy)propanoat

- Methyl-3-((5,6-Difluorpyridazin-4-yl)oxy)propanoat

Diese Verbindungen weisen ähnliche Strukturen auf, unterscheiden sich aber in den Substituenten am Pyridazinring. Das Vorhandensein verschiedener Substituenten kann die Reaktivität, Stabilität und Anwendungen der Verbindung beeinflussen, was die Einzigartigkeit von Methyl-3-((5,6-Dichlorpyridazin-4-yl)oxy)propanoat hervorhebt.

Biologische Aktivität

Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate (CAS: 1346698-25-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₈Cl₂N₂O₃

- Molecular Weight : 251.07 g/mol

- Structure : The compound features a dichloropyridazinyl moiety linked to a propanoate group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors in various biochemical pathways, including those related to cancer and inflammation.

Biological Activity

- Antitumor Activity :

- Anti-inflammatory Properties :

- Antimicrobial Activity :

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its effects on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent cytotoxic effect.

Case Study 2: Anti-inflammatory Effects

A recent investigation assessed the anti-inflammatory potential of this compound using a murine model of acute inflammation. The administration of this compound resulted in a marked decrease in paw edema and reduced levels of pro-inflammatory cytokines compared to the control group .

Research Findings

| Study | Findings |

|---|---|

| Journal of Medicinal Chemistry | Significant cytotoxicity against breast cancer cells at >10 µM concentration. |

| Inflammation Research | Reduction in paw edema and pro-inflammatory cytokines in murine models. |

| Antimicrobial Studies | Potential activity against Gram-positive bacteria suggested but requires further validation. |

Q & A

Q. What strategies mitigate byproduct formation during synthesis?

- Methodological Answer : Byproducts like di-substituted pyridazines arise from excess alkoxypropanoate. Strategies include:

- Stoichiometric Control : Limit alkoxy precursor to 1.1 equivalents.

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- In Situ Monitoring : ReactIR tracks intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.